molecular formula C19H20ClNO3 B2556708 (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide CAS No. 1706499-47-9

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide

Cat. No.: B2556708
CAS No.: 1706499-47-9
M. Wt: 345.82
InChI Key: BLEBPLHRQASQTL-VAWYXSNFSA-N
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Description

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is a synthetic acrylamide derivative of interest in chemical biology and medicinal chemistry research. The compound features an α,β-unsaturated carbonyl group, a key structural motif known to act as a soft electrophile. This property allows it to form covalent adducts with soft nucleophiles, such as cysteine thiolate groups present in the active sites of various enzymes and proteins . This mechanism is shared with a class of bioactive molecules, including certain approved kinase inhibitors, which work by targeting specific cysteine residues . Acrylamide-based compounds are frequently investigated as potential covalent inhibitors and as molecular tools for studying protein function. Researchers utilize these properties in drug discovery efforts, particularly in developing targeted therapies against enzymes with nucleophilic residues in their active sites . Furthermore, structural analogs of this compound, which incorporate chlorophenyl and methoxyphenyl substituents, have demonstrated significant research utility in antiproliferative screening assays . Such compounds have been shown to induce apoptosis and disrupt essential cellular processes like microtubule polymerization, highlighting the value of this chemical scaffold in oncological research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBPLHRQASQTL-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by its unique structural features that include a chlorophenyl group and methoxyphenyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is C₁₉H₂₀ClNO₃, with a molecular weight of 345.8 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular Formula C₁₉H₂₀ClNO₃
Molecular Weight 345.8 g/mol
CAS Number 1706499-47-9

This compound's distinctive features contribute to its biological activity, which is primarily attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have reported IC₅₀ values below 10 µg/mL against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer) cells .

Table 2: Anticancer Activity of this compound

Cell LineIC₅₀ (µg/mL)
HeLa<10
MCF-7<10
SKOV-3<10

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered enzymatic activity or receptor inhibition . Further studies are needed to elucidate these interactions and identify specific molecular targets.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in both therapeutic and preventive contexts:

  • Antimicrobial Coatings : Research has suggested that derivatives of this compound could be utilized in medical devices or implants to prevent staphylococcal biofilm formation, which is a common complication in clinical settings .
  • Cancer Therapeutics : The promising anticancer activity demonstrated in vitro positions this compound as a potential lead for developing new cancer therapies, particularly for resistant cancer types .

Scientific Research Applications

Antimicrobial Activity

Research indicates that (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial survival.

Anticancer Research

In the field of oncology, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The modulation of these targets could lead to therapeutic effects against various cancer types, although further research is necessary to fully elucidate its mechanisms and efficacy.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in pathways associated with disease states. By binding to specific enzymes, it may alter their activity, leading to potential therapeutic applications in diseases where these enzymes play a critical role.

Polymer Chemistry

Due to its acrylamide structure, this compound can be utilized in polymer synthesis. Its ability to undergo radical polymerization makes it suitable for creating polymers with tailored properties for various applications, including coatings, adhesives, and drug delivery systems.

Photopolymerization

The compound's unique structure allows for photopolymerization processes, where it can be used as a photoinitiator or a reactive monomer in light-sensitive applications. This feature is particularly valuable in the development of advanced materials for electronics and optics.

Study on Antimicrobial Properties

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an effective antimicrobial agent .

Investigation of Anticancer Effects

In another research effort, the anticancer effects of this compound were assessed using various cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity and potential as a chemotherapeutic agent .

Comparative Analysis with Analogous Compounds

Compound NameStructure FeaturesUnique Aspects
(E)-3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamideContains bromine instead of chlorinePotentially different reactivity due to bromine's larger size
(E)-3-(2-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamideFeatures fluorine substitutionFluorine's electronegativity may alter biological activity
(E)-3-(2-methylphenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamideContains a methyl group instead of halogensMethyl substitution affects sterics and electronic properties

Comparison with Similar Compounds

Key Observations :

  • Amide Nitrogen Modifications : The 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric bulk and electron-donating methoxy groups, contrasting with simpler substituents (e.g., n-propyl in 3312) or heterocyclic moieties (e.g., indazole in 6t). These differences may modulate target selectivity .

Physicochemical Properties

Property Target Compound* Compound 12 Compound 6t
Molecular Weight (g/mol) ~386.85 (calculated) 393.45 (reported) 435.48 (reported)
Melting Point (°C) Not reported 173–175 Not reported
logP (Predicted) ~3.8 (Cl, methoxy groups) ~3.2 ~4.1 (trimethoxyphenyl)
Solubility Low (lipophilic substituents) Moderate (polar acridine moiety) Low (heterocyclic substituent)

*Calculated using ChemDraw and analogous data from references.

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